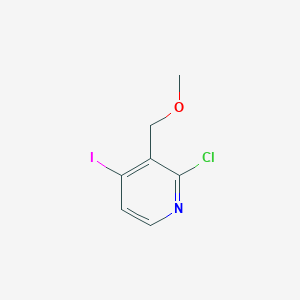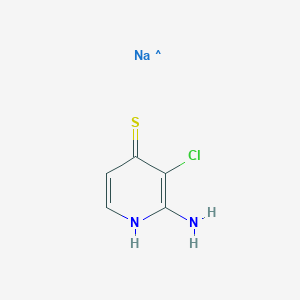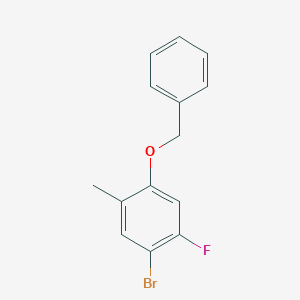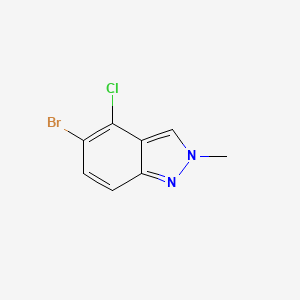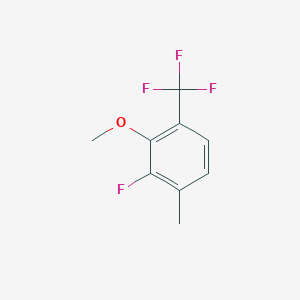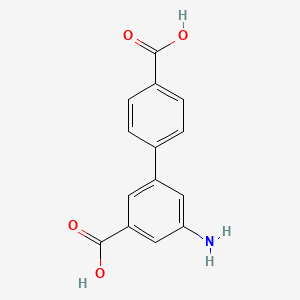
1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene, commonly referred to as BIPHEC, is a type of organic compound that has a wide range of important applications in the fields of scientific research and industrial production. BIPHEC is a highly versatile organic compound that is used in a variety of synthetic processes, including the synthesis of polymers, pharmaceuticals, and other organic materials. It is also used as an intermediate in the production of other organic compounds and as a catalyst for various reactions.
科学研究应用
BIPHEC is widely used in scientific research due to its versatile properties. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as an intermediate in the production of other organic compounds. It is also used as a polymerization agent, as an adhesive, and as a stabilizer in the production of pharmaceuticals. In addition, BIPHEC is used to make a variety of polymers, including polyurethanes, polyesters, and polyamides.
作用机制
BIPHEC is a highly reactive compound and is capable of forming a variety of covalent bonds with other molecules. In particular, it is capable of forming covalent bonds with nitrogen, oxygen, and carbon atoms. This makes it a useful reagent in organic synthesis, as it can form a variety of different products depending on the reaction conditions. In addition, BIPHEC can act as a catalyst in certain reactions, promoting the formation of desired products.
Biochemical and Physiological Effects
BIPHEC is a non-toxic organic compound that does not have any known adverse effects on humans or animals. It is not known to have any significant biochemical or physiological effects, although it is possible that it may interact with certain proteins or enzymes in the body.
实验室实验的优点和局限性
BIPHEC has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of synthetic processes. It is also relatively inexpensive and easy to obtain, making it a cost-effective reagent for research. However, BIPHEC can be difficult to handle in the laboratory due to its reactivity, and it should be handled with extreme caution.
未来方向
BIPHEC has a wide range of potential applications in the fields of scientific research and industrial production. It can be used as a catalyst for various reactions, as an intermediate in the production of other organic compounds, and as a polymerization agent. In addition, it can be used to produce a variety of polymers, including polyurethanes, polyesters, and polyamides. Furthermore, BIPHEC can be used to produce a variety of pharmaceuticals and other organic materials. Finally, BIPHEC can be used to create a variety of novel materials with unique properties, such as biodegradable polymers and polymers with improved thermal and mechanical properties.
合成方法
BIPHEC is synthesized through a process known as the Knoevenagel condensation reaction. In this reaction, an aldehyde is reacted with an isocyanide in the presence of an acid catalyst. The reaction produces a compound with a carbon-carbon double bond and an isocyanate group. This compound can then be reacted with a variety of other compounds to form a variety of products, including BIPHEC.
属性
IUPAC Name |
1-[3,3,4,4,5,5-hexafluoro-2-(4-isocyanatophenoxy)cyclopenten-1-yl]oxy-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8F6N2O4/c20-17(21)15(30-13-5-1-11(2-6-13)26-9-28)16(18(22,23)19(17,24)25)31-14-7-3-12(4-8-14)27-10-29/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKSKOBIYRTOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC2=C(C(C(C2(F)F)(F)F)(F)F)OC3=CC=C(C=C3)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

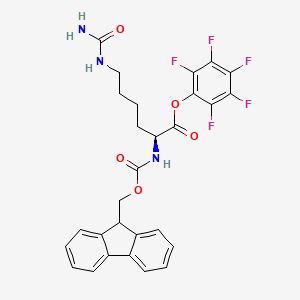
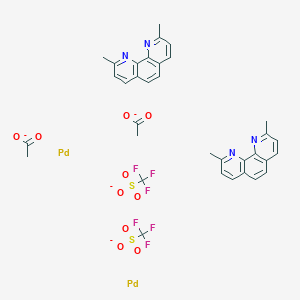
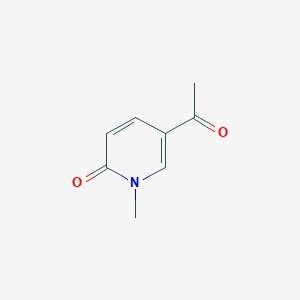
![tert-Butyl 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292694.png)
![tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292701.png)
